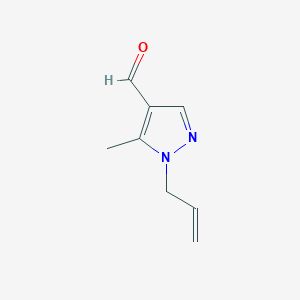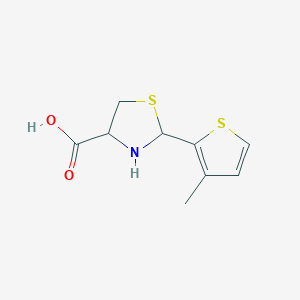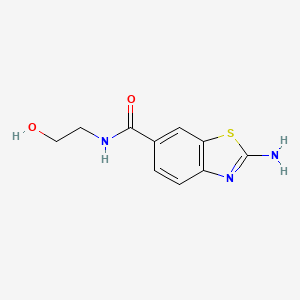
2-amino-2-(4-bromophenyl)propanoic Acid
Descripción general
Descripción
“2-amino-2-(4-bromophenyl)propanoic Acid” is an organic compound with the chemical formula C9H10BrNO2 . It is a derivative of phenylalanine . The compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular weight of “2-amino-2-(4-bromophenyl)propanoic Acid” is 244.09g/mol . The InChI code for the compound is 1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The density of “2-amino-2-(4-bromophenyl)propanoic Acid” is 1.6±0.1 g/cm3 . The boiling point is 363.2±32.0 °C at 760 mmHg . The compound appears as an off-white solid .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
2-Amino-2-(4-bromophenyl)propanoic Acid is utilized in the synthesis of bioactive compounds, particularly 2-amino-4H-benzo[b]pyrans . These compounds have significant pharmacological properties and are used in the development of new medications with potential therapeutic effects.
Material Science
In material science, this compound serves as a precursor for the development of amine-functionalized nanoparticles . These nanoparticles have diverse applications, including targeted drug delivery systems, diagnostic tools, and as catalysts in various chemical reactions.
Catalysis
The compound is involved in catalytic processes, especially in green chemistry applications . It aids in the development of environmentally friendly catalysts that can be used in organic synthesis, reducing the reliance on hazardous substances.
Chemical Synthesis
It plays a crucial role in multicomponent reactions (MCRs) , which are efficient methods for constructing complex molecules. MCRs are valuable in organic chemistry for their ability to form multiple bonds in a single operation, leading to cost-effective and time-saving synthesis.
Pharmaceutical Research
In pharmaceutical research, 2-amino-2-(4-bromophenyl)propanoic Acid is used to create intermediates for drug development . These intermediates are essential for the production of a wide range of drugs, including antiviral, antibacterial, and anticancer agents.
Green Chemistry
This compound is instrumental in promoting solvent-free reactions , aligning with the principles of green chemistry. It supports reactions that minimize or eliminate the use of organic solvents, which are often toxic and environmentally damaging.
Educational Purposes
Lastly, 2-amino-2-(4-bromophenyl)propanoic Acid can be used in educational settings to demonstrate chemical reactions and synthesis techniques . It provides a practical example for students learning about organic chemistry and the synthesis of complex molecules.
Mecanismo De Acción
Target of Action
2-Amino-2-(4-bromophenyl)propanoic Acid is a phenylalanine derivative Phenylalanine derivatives are known to influence the secretion of anabolic hormones .
Mode of Action
It’s known that phenylalanine derivatives can interact with various receptors, leading to changes in cellular functions .
Biochemical Pathways
Phenylalanine derivatives are known to influence various biological activities, including the secretion of anabolic hormones, which could impact multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and stability suggest that it could have good bioavailability .
Result of Action
Phenylalanine derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJMKSWXOYWTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-bromophenyl)propanoic Acid | |
CAS RN |
72408-57-2 | |
| Record name | 2-amino-2-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)



![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)




![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)


